molecular formula C7H11ClN2O2S B1585936 Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride CAS No. 53266-92-5

Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride

Cat. No. B1585936
CAS RN: 53266-92-5
M. Wt: 222.69 g/mol
InChI Key: DCTXAUJLGMDHAJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride is a synthetic intermediate useful for pharmaceutical synthesis . It has been studied for its corrosion inhibition efficiency to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution . It has also been used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors .

Scientific Research Applications

Corrosion Inhibition

Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride (EMTC) has been investigated for its corrosion inhibition properties, specifically for AA6061 alloy in hydrochloric acid media. Research indicates that EMTC acts as a mixed-type inhibitor, with its efficiency increasing alongside inhibitor concentration and temperature. This compound's effectiveness is attributed to chemisorption on the metal surface, forming a protective film to prevent corrosion (Raviprabha & Bhat, 2019).

Synthetic Chemistry

In synthetic chemistry, Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate serves as a precursor for various transformations. It has been utilized in creating (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its flexibility in synthesizing complex heterocyclic compounds (Žugelj et al., 2009). Additionally, this compound undergoes acylation, methylation, and is used in synthesizing 2-dimethylaminoformimino- and 2-chlorobenzenesulfonylureido derivatives, highlighting its utility in diverse chemical modifications (Dovlatyan et al., 2004).

Antimicrobial Studies

Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate has shown promise in antimicrobial applications. It has been modified and synthesized using readily available materials, with the resulting compounds being studied for their antimicrobial activities against various strains of bacteria and fungi. This research provides valuable insights into structure-activity relationships of these molecules (Desai et al., 2019).

Molecular Structure Analysis

The compound has also been a subject of study in the analysis of molecular structures, particularly in understanding hydrogen-bonded dimers and quartets, which are crucial for its chemical behavior and potential applications (Lynch & Mcclenaghan, 2004).

properties

IUPAC Name

ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-3-11-6(10)5-4(2)9-7(8)12-5;/h3H2,1-2H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTXAUJLGMDHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379510
Record name Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53266-92-5
Record name 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53266-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride
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Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride
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Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride
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Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride
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Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride
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Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride

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